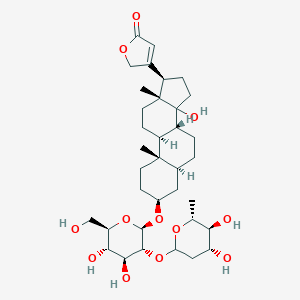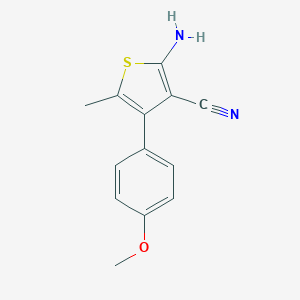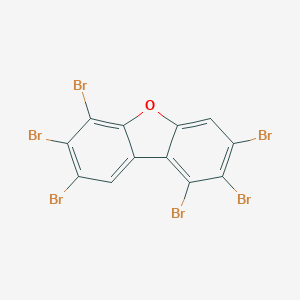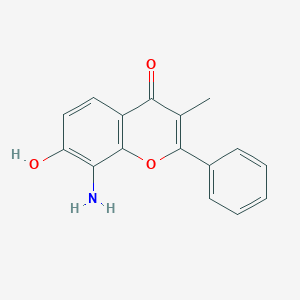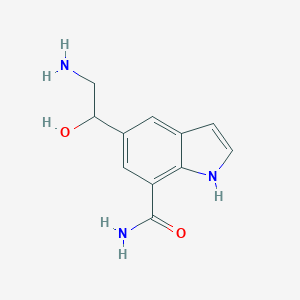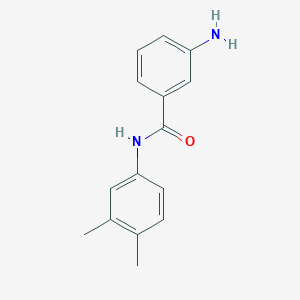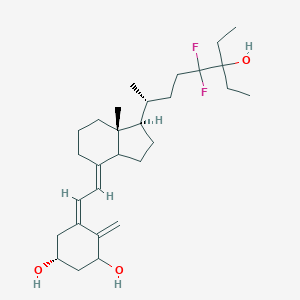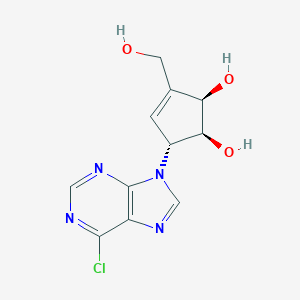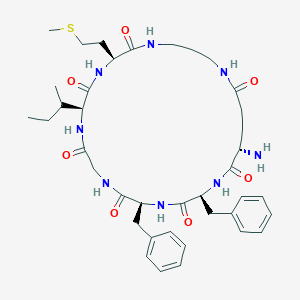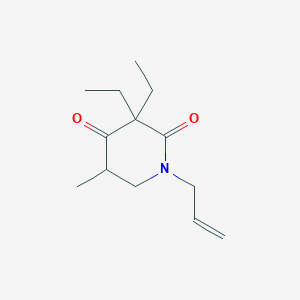
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione (AL-LAD) is a synthetic compound that belongs to the class of lysergamides. It is a derivative of LSD and has been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. It binds to these receptors and stimulates them to produce a range of physiological and psychological effects. The exact mechanism of action of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione is not fully understood, but it is believed to involve the modulation of serotonin levels in the brain.
Efectos Bioquímicos Y Fisiológicos
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce visual hallucinations, altered states of consciousness, and enhanced creativity. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has also been found to increase heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has several advantages for use in lab experiments, including its high potency and selectivity for serotonin receptors. It can be used to study the effects of serotonin on the brain and to test the efficacy of new drugs that target these receptors. However, there are also limitations to using 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione in lab experiments, including the potential for adverse effects and the need for specialized equipment and techniques.
Direcciones Futuras
There are several future directions for research on 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione, including the development of new drugs that target serotonin receptors and the study of its potential therapeutic applications. Further research is also needed to understand the long-term effects of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione on the brain and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It acts as a partial agonist at serotonin receptors and has been found to produce a range of biochemical and physiological effects. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has several advantages for use in lab experiments, but there are also limitations to its use. Further research is needed to understand the full potential of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione and to determine its safety and efficacy in humans.
Métodos De Síntesis
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione can be synthesized through various methods, including the reduction of lysergic acid with lithium aluminum hydride or the condensation of diethylamine with 2,4-dioxopiperidine. The synthesis process involves the use of specialized equipment and techniques, and it requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has been used in scientific research to study its mechanism of action and physiological effects. It has been found to bind to serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has also been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other mental health disorders.
Propiedades
Número CAS |
106463-20-1 |
|---|---|
Nombre del producto |
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione |
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
3,3-diethyl-5-methyl-1-prop-2-enylpiperidine-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-5-8-14-9-10(4)11(15)13(6-2,7-3)12(14)16/h5,10H,1,6-9H2,2-4H3 |
Clave InChI |
SHTUEFWBMJJSIC-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C(CN(C1=O)CC=C)C)CC |
SMILES canónico |
CCC1(C(=O)C(CN(C1=O)CC=C)C)CC |
Sinónimos |
N-allylmethyprylon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



